
N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide, also known as CB30865, is a chemical compound that has gained attention in scientific research for its potential use in various fields.
Scientific Research Applications
Synthesis and Antiviral Activity
Sulfonamide derivatives have been explored for their antiviral properties. For example, a study synthesized new derivatives of sulfonamides that showed potential anti-tobacco mosaic virus activity, indicating the role of these compounds in developing antiviral agents (Chen et al., 2010).
Environmental Impact of Sulfonamide Pesticides
Research has investigated the environmental presence and impact of sulfonamide pesticides, such as sulfluramid, which is a source of per- and polyfluoroalkyl substances (PFASs) in the environment. These studies provide insights into the persistence and transformation products of sulfonamide-based pesticides in soil and water, raising concerns about their environmental and health implications (Nascimento et al., 2018).
Antibacterial Properties
Sulfonamide compounds have been evaluated for their antibacterial activity. A particular study synthesized new aryl sulfonamide derivatives that exhibited moderate to good activity against various bacterial strains, showcasing their potential in antibacterial drug development (Aziz‐ur‐Rehman et al., 2013).
Biodegradation and Environmental Fate
The biodegradation and uptake of sulfonamide pesticides in environmental matrices have been studied, with findings indicating the transformation of such compounds into PFOS (perfluorooctanesulfonic acid) and its occurrence in crops and the surrounding environment. This research highlights the environmental fate and potential risks associated with the use of sulfonamide pesticides (Zabaleta et al., 2018).
Analytical Detection of Sulfonamide Residues
Methods have been developed for detecting sulfonamide residues in food products, such as chicken meat and eggs, using high-performance liquid chromatography (HPLC). These analytical techniques are crucial for ensuring food safety and compliance with regulatory standards (Premarathne et al., 2017).
properties
IUPAC Name |
N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-2-4-12(16)14-7-8-15-19(17,18)11-6-3-5-10(13)9-11/h3,5-6,9,15H,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMHLKXCPSJEAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCNS(=O)(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-chlorophenyl)sulfonamido)ethyl)but-2-ynamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

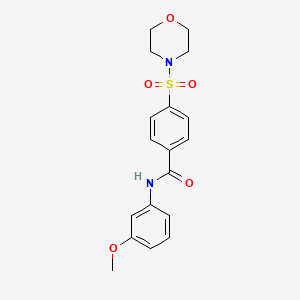
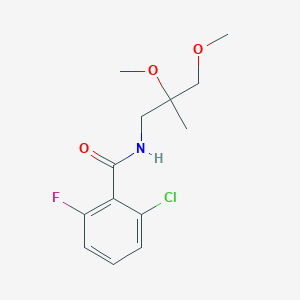
![N-(sec-butyl)-1-((cyanomethyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2441404.png)
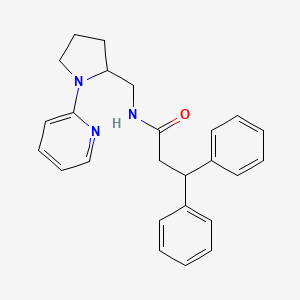
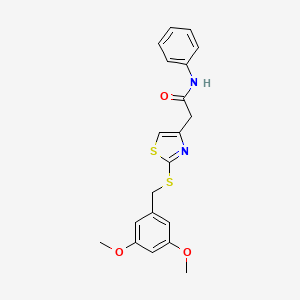
![N-[3-(4-{3-[(2-furylcarbonyl)amino]propoxy}phenoxy)propyl]-2-furamide](/img/structure/B2441410.png)
![3-bromo-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2441412.png)
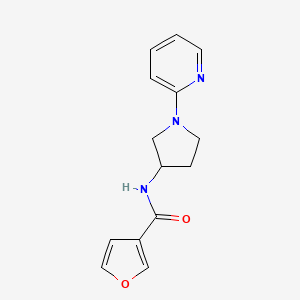
![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2441414.png)
![4-[(4-Tert-butylphenyl)methoxy]-3-ethoxybenzaldehyde](/img/structure/B2441416.png)
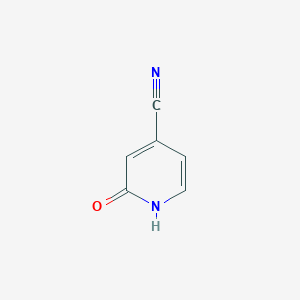
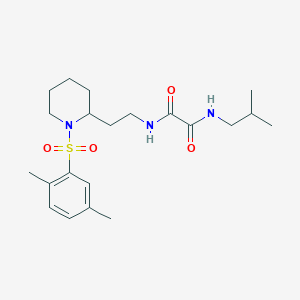
![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2441421.png)
